molecular formula C15H10O2 B14065525 Phenyl 3-phenylprop-2-ynoate CAS No. 100954-03-8

Phenyl 3-phenylprop-2-ynoate

Cat. No.: B14065525
CAS No.: 100954-03-8
M. Wt: 222.24 g/mol
InChI Key: OZHURMZGJMUOGP-UHFFFAOYSA-N
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Description

Phenyl 3-phenylprop-2-ynoate is a phenyl ester derivative characterized by a propynoate group, making it a valuable building block in organic synthesis and materials science research . With the molecular formula C15H12O2 , this compound is an important intermediate for constructing more complex molecular architectures. Researchers utilize this and similar phenyl ester compounds as monomers or precursors in the development of polymers and functional materials . Its structure suggests potential applications in pharmaceutical research, agrochemical development, and the synthesis of dyestuffs, much like the related compound ethyl phenylpropiolate . As a chemical building block, it can be used to study structure-activity relationships and novel reaction pathways. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100954-03-8

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

phenyl 3-phenylprop-2-ynoate

InChI

InChI=1S/C15H10O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H

InChI Key

OZHURMZGJMUOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)OC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Phenyl 3 Phenylprop 2 Ynoate and Its Analogues

Esterification Pathways for Phenyl 3-phenylprop-2-ynoate Synthesis

Esterification remains the most direct and fundamental approach to synthesizing this compound. This can be accomplished through direct condensation, transesterification, or more complex multi-step sequences.

Direct condensation involves the formation of an ester bond between phenylpropiolic acid and phenol (B47542). The success of this reaction hinges on the effective removal of water and the choice of an appropriate catalytic system to activate the carboxylic acid.

One of the oldest methods is the Fischer-Speier esterification , which utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the reactants heated under reflux conditions to drive the equilibrium towards the product. However, the harsh conditions can sometimes lead to side reactions with sensitive substrates.

A milder and more contemporary approach is the Steglich esterification . This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and typically provides high yields by forming a highly reactive O-acylisourea intermediate.

Another effective system involves the use of phosphonium-based coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). These reagents facilitate ester formation under mild conditions, making them suitable for complex or sensitive molecular frameworks.

Table 1: Comparison of Direct Condensation Catalytic Systems This table is interactive. You can sort and filter the data.

Transesterification is an alternative pathway where an existing ester of phenylpropiolic acid, such as Methyl 3-phenylprop-2-ynoate or Ethyl 3-phenylprop-2-ynoate, is reacted with phenol to exchange the alcohol moiety. researchgate.net This process is typically catalyzed by an acid, a base, or an enzyme.

Enzymatic transesterification using lipases has gained significant attention as a green chemistry approach. praiseworthyprize.org Lipases, such as those from Candida antarctica (Novozym 435) or Candida rugosa (CRL), can catalyze the reaction with high selectivity under mild conditions. praiseworthyprize.orgresearchgate.net This method avoids the use of harsh reagents and often simplifies product purification. The reaction involves the formation of an acyl-enzyme intermediate, which then reacts with phenol to release the final product. The efficiency of lipase-catalyzed transesterification can be influenced by the choice of solvent, temperature, and the source of the lipase (B570770). researchgate.net

Table 2: Lipases in Transesterification of Phenylpropiolate Esters This table is interactive. You can sort and filter the data.

Beyond traditional esterification, this compound can be constructed through more elaborate strategies that build the core molecular skeleton.

Carbon-Carbon Bond Formation: Advanced cross-coupling reactions offer a powerful method for assembling the phenylpropiolate structure. A prominent example is the Sonogashira coupling , which can be adapted for this purpose. The synthesis could involve coupling a phenylacetylene (B144264) with an aryl halide (like iodobenzene) under palladium-copper catalysis, followed by a carbonylation step (insertion of carbon monoxide) and trapping of the resulting acyl-palladium intermediate with phenol. This convergent approach allows for significant molecular diversity by varying the coupling partners.

Another strategy involves the Cadiot-Chodkiewicz coupling between a 1-bromoalkyne and a terminal alkyne, followed by functional group manipulation to yield the desired ester.

Functional Group Interconversion (FGI): FGI is a strategic process in synthesis where one functional group is converted into another without altering the carbon backbone. lkouniv.ac.inimperial.ac.uk For instance, one could synthesize Phenyl 3-phenylprop-2-ynal via an oxidation of the corresponding alcohol. This aldehyde could then be further oxidized to the carboxylic acid and subsequently esterified. Alternatively, a more direct FGI might involve the oxidation of the aldehyde directly to the phenyl ester using specific reagents, though this is a less common transformation. The core principle of FGI is to introduce the desired functionality at a strategic point in the synthesis where the reaction is most efficient and selective. youtube.comvanderbilt.edu

Synthesis of Ring-Substituted and Alkyne-Modified this compound Derivatives

The synthetic methodologies described above are highly adaptable for producing a wide array of analogues. By choosing appropriately substituted starting materials, derivatives with modified electronic and steric properties can be readily synthesized.

Ring-Substituted Derivatives:

Phenolic Ring Substitution: Using substituted phenols (e.g., 4-nitrophenol, 4-methoxyphenol, 2,6-dimethylphenol) in direct condensation or transesterification reactions with phenylpropiolic acid (or its simple esters) yields analogues with modified properties on the ester portion of the molecule.

Propiolic Acid Ring Substitution: Similarly, using substituted phenylpropiolic acids (e.g., 4-chlorophenylpropiolic acid, 3-methoxyphenylpropiolic acid) allows for modification of the phenyl ring attached to the alkyne.

Alkyne-Modified Derivatives: While the core structure is defined by the 3-phenylprop-2-ynoate name, hypothetical modifications could include replacing the phenyl group on the alkyne with other aryl or alkyl groups. For instance, using 3-(thiophen-2-yl)prop-2-ynoic acid would yield the corresponding thiophene (B33073) analogue. Furthermore, the terminal position of the alkyne could be modified, for example, by using a silyl-protected propiolic acid derivative, which could be deprotected at a later stage if required for further reactions.

Table 3: Examples of this compound Derivatives This table is interactive. You can sort and filter the data.

Sustainable and Green Chemistry Approaches in this compound Production

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.

Biocatalysis: As discussed, the use of enzymes like lipases for esterification and transesterification represents a significant green advancement. praiseworthyprize.org These reactions occur in non-toxic solvents (or even solvent-free), at lower temperatures, and produce biodegradable catalysts, reducing waste and energy consumption. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. A synergistic effect has been observed when combining microwave heating with lipase catalysis, leading to a significant increase in initial reaction rates compared to conventional heating. praiseworthyprize.org

Solvent-Free Reactions: Performing direct condensation or transesterification under solvent-free (neat) conditions, where one of the reactants is a liquid, minimizes the use of volatile organic compounds (VOCs). This approach simplifies workup and reduces chemical waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key green principle. Direct condensation and certain coupling reactions can be designed to have high atom economy, with water being the only byproduct in an ideal esterification.

Table 4: Comparison of Conventional vs. Green Synthetic Approaches This table is interactive. You can sort and filter the data.

Reactivity and Mechanistic Investigations of Phenyl 3 Phenylprop 2 Ynoate

Nucleophilic Addition Reactions of the Prop-2-ynoate Moiety

The electron-withdrawing nature of the ester group in phenyl 3-phenylprop-2-ynoate activates the alkyne for nucleophilic attack. This section details the addition of various nucleophiles to the prop-2-ynoate system.

Aminolysis Reactions and β-Enamide Formation Mechanisms

The reaction of esters with amines, known as aminolysis, can lead to the formation of amides. chemistrysteps.com In the case of alkynoates like this compound, this reaction can proceed via a nucleophilic addition of the amine to the alkyne, followed by rearrangement to form a more stable β-enamide. The general mechanism involves the attack of the amine at the β-carbon of the alkyne, leading to a zwitterionic intermediate which then tautomerizes to the enamide product. This process is a type of Michael addition. smolecule.comevitachem.com

The reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com Initially, the amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate. chemistrysteps.comnih.gov Subsequently, the alkoxy group is eliminated, resulting in the formation of an amide. chemistrysteps.com Although the alkoxy group is a better leaving group than the conjugate base of an amine, it is still considered a poor leaving group, making the aminolysis of esters a less efficient method for amide synthesis compared to using more reactive acylating agents like acyl chlorides. chemistrysteps.com

Alcoholysis and Thiolysis Pathways with Mechanistic Insights

Similar to aminolysis, this compound can undergo alcoholysis and thiolysis, where an alcohol or a thiol, respectively, acts as the nucleophile. These reactions typically require a catalyst, such as a base or an acid, to facilitate the addition across the alkyne.

The mechanism for these reactions is analogous to aminolysis, involving the nucleophilic attack of the alcohol or thiol on the β-carbon of the alkyne. This leads to the formation of an intermediate that can then be protonated to yield the corresponding β-alkoxy or β-thioxy enoate. The presence of an acid or base catalyst can activate either the nucleophile or the alkyne, facilitating the reaction. For instance, a base can deprotonate the alcohol or thiol, increasing its nucleophilicity. Conversely, an acid can protonate the carbonyl oxygen of the ester, increasing the electrophilicity of the alkyne.

Stereoselective and Regioselective Nucleophilic Additions

The addition of nucleophiles to unsymmetrical alkynes like this compound can lead to issues of regioselectivity and stereoselectivity. Regioselectivity refers to which of the two acetylenic carbons the nucleophile attacks, while stereoselectivity concerns the geometry (E or Z) of the resulting alkene.

In many cases, the nucleophilic attack occurs at the β-carbon, distal to the ester group, due to electronic effects. The resulting enolate intermediate can then be protonated to give either the E or Z isomer. The stereochemical outcome is often dependent on the reaction conditions, the nature of the nucleophile, and the solvent. For example, phosphine-catalyzed hydrocyanation of ynoates has been shown to produce trisubstituted E-olefins with high regio- and stereoselectivity. lookchem.com Similarly, the addition of thiosemicarbazide (B42300) derivatives to methyl 3-phenylprop-2-ynoate has been demonstrated to be regioselective. researchgate.net

Cycloaddition Reactions Involving the Alkyne Functional Group

The alkyne moiety of this compound can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of cyclic and heterocyclic compounds.

[2+2] Cycloadditions and Photochemical Reactivity

This compound can undergo [2+2] cycloaddition reactions with alkenes, particularly under photochemical conditions, to form cyclobutene (B1205218) derivatives. thieme-connect.deresearchgate.net These reactions are often initiated by the photoexcitation of the alkyne, which then reacts with a ground-state alkene. The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the electronic and steric properties of both the alkyne and the alkene. For instance, the reaction of acetylenic iminium salts with enol ethers proceeds via a thermal [2+2] cycloaddition. researchgate.net

Diels-Alder Type Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, to form a six-membered ring. wikipedia.org this compound can act as a dienophile in Diels-Alder reactions due to its electron-deficient alkyne, which is activated by the adjacent ester group. vulcanchem.com These reactions provide a direct route to highly functionalized cyclohexadiene derivatives.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile. In what is known as a normal electron-demand Diels-Alder reaction, the dienophile possesses electron-withdrawing groups, while the diene has electron-donating groups. wikipedia.org The reaction of this compound with various dienes can lead to the formation of complex carbocyclic frameworks. For example, rhodium-catalyzed [2+2+2] cycloadditions of alkynes can be used to synthesize substituted benzenes. whiterose.ac.uk

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Transformations

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgiucr.org While specific studies on this compound are not extensively documented, its terminal alkyne moiety makes it a prime candidate for such transformations. The reaction involves the copper(I)-catalyzed cycloaddition of the alkyne with an organic azide (B81097).

The alkyne in propiolate derivatives, such as this compound, is activated by the electron-withdrawing ester group, which can enhance its reactivity in CuAAC reactions. nih.gov This activation is due to the lowering of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) energy, making it more susceptible to nucleophilic attack by the azide. nih.gov

The general mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. beilstein-journals.org The reaction is highly efficient and can be carried out under mild conditions, often in a variety of solvents, including aqueous media. nih.gov

Table 1: General Conditions for CuAAC Reactions with Propiolate Derivatives

ParameterConditionReference
Catalyst Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) beilstein-journals.org
Ligand Often used to stabilize the Cu(I) catalyst (e.g., TBTA) nih.gov
Solvent Various (e.g., t-BuOH/H₂O, THF, DMF) beilstein-journals.orgnih.gov
Temperature Room temperature to mild heating beilstein-journals.org

It is important to note that while the electron-withdrawing nature of the ester group in this compound can increase its reactivity in CuAAC, it may also make the alkyne susceptible to Michael addition as a competing reaction pathway. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov this compound, with its alkyne and phenyl functionalities, can participate in several types of cross-coupling reactions.

While specific examples with this compound are limited, analogous reactions with other terminal alkynes are well-established. For instance, in Sonogashira-type cross-couplings, terminal alkynes react with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form disubstituted alkynes. eie.gr The terminal alkyne of this compound could potentially undergo such reactions.

Furthermore, the phenyl rings of the molecule could, in principle, act as coupling partners in reactions like the Suzuki or Heck reaction, provided they are appropriately functionalized with a leaving group (e.g., a halide).

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction TypePotential Coupling PartnersCatalyst System (General)Product TypeReference
Sonogashira Aryl/Vinyl HalidePd catalyst, Cu co-catalyst, BaseDisubstituted Alkyne eie.gr
Suzuki Organoboron ReagentPd catalyst, BaseBiaryl or Aryl-substituted Alkyne nih.gov
Heck AlkenePd catalyst, BaseSubstituted Alkyne or Diene nih.gov

The specific conditions and outcomes of these reactions would depend on the nature of the catalyst, solvent, and other reaction parameters.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. byjus.com The directing effects of the substituents on each ring will determine the regioselectivity of the substitution.

For the phenyl ring attached to the alkyne (the phenylprop- part), the prop-2-ynoate group is electron-withdrawing due to the conjugated ester functionality. Electron-withdrawing groups are generally deactivating and meta-directing for EAS. vaia.comminia.edu.eg Therefore, electrophilic attack on this ring would be expected to occur primarily at the meta position. This is analogous to the meta-directing effect observed in ethyl 3-phenylprop-2-enoate. vaia.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Phenyl RingSubstituent EffectPredicted Position of SubstitutionReference
Phenylprop- moiety Electron-withdrawing (meta-directing)meta vaia.comminia.edu.eg
Phenoxy moiety Electron-donating (ortho, para-directing)ortho, para byjus.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid reactions at the alkyne bond.

Redox Chemistry: Hydrogenation and Reduction Pathways

The alkyne and carbonyl functionalities in this compound are both susceptible to reduction. The outcome of the reduction depends on the reagents and reaction conditions employed.

Catalytic hydrogenation of the carbon-carbon triple bond can lead to different products. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), would typically result in the syn-selective hydrogenation of the alkyne to the corresponding (Z)-alkene, phenyl (Z)-3-phenylprop-2-enoate. Complete hydrogenation with a more active catalyst like palladium on carbon (Pd/C) would yield the fully saturated ester, phenyl 3-phenylpropanoate. libretexts.org It is noteworthy that the aromatic rings are generally not reduced under these conditions. libretexts.org

The ester carbonyl group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would lead to the formation of 3-phenylprop-2-yn-1-ol and phenol (B47542).

Table 4: Potential Reduction Products of this compound

Reagent/CatalystFunctional Group ReducedMajor Product(s)Reference
H₂, Lindlar's Catalyst AlkynePhenyl (Z)-3-phenylprop-2-enoate libretexts.org
H₂, Pd/C AlkynePhenyl 3-phenylpropanoate libretexts.org
LiAlH₄ Ester3-Phenylprop-2-yn-1-ol, Phenol libretexts.org

Radical Polymerization and Chain Reactions of this compound

The alkyne functionality in this compound suggests its potential to undergo radical polymerization. In radical polymerization, a polymer is formed by the successive addition of free radical building blocks. wikipedia.org The process is typically initiated by a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO). csbsju.edu

The reactivity of the monomer and the properties of the resulting polymer would be influenced by the phenyl and phenoxy substituents. The potential for chain transfer and termination reactions would also need to be considered in a polymerization process. fujifilm.com

Hydrolysis and Transesterification Mechanistic Studies

The ester functionality of this compound is susceptible to hydrolysis and transesterification reactions. These reactions involve the nucleophilic attack at the carbonyl carbon of the ester.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-phenylpropiolic acid and phenol. evitachem.com

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a new ester and phenol. vulcanchem.compraiseworthyprize.org The reaction is typically reversible, and an excess of the reacting alcohol is often used to drive the equilibrium towards the product. evitachem.com Lipase-catalyzed transesterification of related cinnamates has also been reported, suggesting the potential for biocatalytic transformations. praiseworthyprize.orgresearchgate.net

Table 5: Hydrolysis and Transesterification of this compound

ReactionReagentsProductsReference
Acidic Hydrolysis H₃O⁺3-Phenylpropiolic acid, Phenol evitachem.com
Basic Hydrolysis NaOH, H₂OSodium 3-phenylpropiolate, Phenol evitachem.com
Transesterification R'OH, Acid or Base catalystR' 3-phenylprop-2-ynoate, Phenol vulcanchem.compraiseworthyprize.org

Mechanistic studies on the hydrolysis and transesterification of similar esters, such as phenyl cinnamate, provide a basis for understanding the reactivity of this compound. vulcanchem.com

Advanced Spectroscopic and Structural Characterization of Phenyl 3 Phenylprop 2 Ynoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For Phenyl 3-phenylprop-2-ynoate, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two different phenyl rings. The protons on the phenyl ring attached to the alkyne group would likely appear in the range of δ 7.3-7.6 ppm. The protons of the phenoxy group (the ester portion) would also resonate in the aromatic region, typically between δ 7.1-7.5 ppm. The integration of these signals would correspond to a total of 10 protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The most characteristic signals would be for the two quaternary alkyne carbons (C≡C), which are expected in the range of δ 80-90 ppm. rsc.orgrsc.org The carbonyl carbon (C=O) of the ester group would appear significantly downfield, typically around δ 153-154 ppm. rsc.org The carbons of the two phenyl rings would produce a series of signals in the aromatic region (δ 118-150 ppm). rsc.orgrsc.orgrsc.org

Conformational Analysis: NMR spectroscopy can also provide insights into the molecule's conformation. rsc.org The linear geometry of the C-C≡C-C unit is rigid. The primary conformational flexibility arises from the rotation around the C-O and C-C single bonds of the ester group and the phenyl rings. The molecule's preferred conformation in solution is influenced by steric and electronic effects, aiming to minimize repulsion and maximize conjugation.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H 7.3 - 7.6 Multiplet 5H, Phenyl ring (from acid moiety)
¹H 7.1 - 7.5 Multiplet 5H, Phenyl ring (from phenol (B47542) moiety)
¹³C ~153 Singlet C=O (Ester carbonyl)
¹³C 118 - 150 Multiple Signals Aromatic carbons

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected for the C=O stretching vibration of the ester group, typically appearing in the region of 1700-1740 cm⁻¹. rsc.org Another key diagnostic peak is the C≡C triple bond stretch, which gives rise to a weak to medium, sharp band in the 2100-2260 cm⁻¹ region. orgchemboulder.comlibretexts.orgmasterorganicchemistry.com The presence of this peak in an otherwise relatively clear region of the spectrum is a strong indicator of an alkyne functionality. Additionally, C-O stretching vibrations of the ester linkage will appear in the 1000-1300 cm⁻¹ range. The aromatic rings will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations around 1450-1600 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, the C≡C triple bond stretch often produces a strong signal, making Raman particularly useful for identifying this group, especially in symmetric or near-symmetric environments. nih.govnih.gov The aromatic ring vibrations also give rise to characteristic Raman bands.

Key Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O (Ester) Stretch 1700 - 1740 Strong Weak-Medium
C≡C (Alkyne) Stretch 2100 - 2260 Weak-Medium Strong
C-O (Ester) Stretch 1000 - 1300 Medium-Strong Weak
Aromatic C=C In-ring Stretch 1450 - 1600 Medium-Strong Medium-Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. This compound possesses an extended π-conjugated system that includes the two phenyl rings and the intervening alkyne-ester moiety.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions. The conjugation between a phenyl ring and a carbon-carbon triple bond typically results in characteristic absorption bands. For instance, phenylpropiolic acid shows absorption maxima that can be analyzed to understand the electronic environment. nih.gov The presence of the second phenyl ring in the ester portion of the molecule will further influence the absorption profile. The spectrum is likely to exhibit multiple bands, with a strong absorption at shorter wavelengths (around 250-280 nm) and potentially another, less intense band at a longer wavelength, which is characteristic of extended aromatic systems. researchgate.net The exact position and intensity of these bands (λ_max) are sensitive to the solvent environment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₀O₂), the calculated exact mass is 222.0681 Da. HRMS can confirm this mass with high precision (typically within ±0.0001 Da).

The mass spectrum also reveals characteristic fragmentation patterns upon ionization (e.g., Electron Ionization, EI), which provide valuable structural information. libretexts.org The molecular ion peak (M⁺˙) at m/z = 222 would be observed. Key fragmentation pathways for esters often involve cleavage at the ester linkage. nih.gov

Expected Fragmentation Pathways:

Loss of the phenoxy radical (˙OPh): Cleavage of the ester C-O bond can lead to the formation of the 3-phenylprop-2-ynoyl cation. [C₁₅H₁₀O₂]⁺˙ → [C₉H₅O]⁺ + ˙OC₆H₅ (m/z = 222) → (m/z = 129)

Formation of the phenoxy cation: Cleavage can also lead to a charged phenoxy fragment, although this is often less favorable. [C₁₅H₁₀O₂]⁺˙ → [C₆H₅O]⁺ + ˙C₉H₅O (m/z = 222) → (m/z = 93)

Loss of Carbon Monoxide (CO): The [C₉H₅O]⁺ fragment (m/z = 129) can subsequently lose a molecule of carbon monoxide to form the phenylethynyl cation. [C₉H₅O]⁺ → [C₈H₅]⁺ + CO (m/z = 129) → (m/z = 101)

Phenyl Cation: The presence of a phenyl cation ([C₆H₅]⁺) at m/z = 77 is also a common feature in the mass spectra of phenyl-containing compounds. youtube.com

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Ion Formula Identity
222 [C₁₅H₁₀O₂]⁺˙ Molecular Ion (M⁺˙)
129 [C₉H₅O]⁺ 3-Phenylprop-2-ynoyl cation
101 [C₈H₅]⁺ Phenylethynyl cation
93 [C₆H₅O]⁺ Phenoxy cation

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystallographic study for this compound was not found in the primary search, studies on closely related analogs, such as 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate, provide significant insights into the likely structural features. researchgate.net

Molecular Structure: The core of the molecule, the C-C≡C-C=O fragment, is expected to be nearly planar. The alkyne moiety enforces a linear geometry. The dihedral angle between the two phenyl rings is a key structural parameter, determined by a balance between conjugative effects (which favor planarity) and steric hindrance (which favors a twisted conformation). In the solid state, the molecule is likely to adopt a conformation that allows for efficient crystal packing.

Crystal Packing: The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, π-π stacking interactions between the aromatic rings are expected to be a dominant packing force. These interactions, along with weaker C-H···O hydrogen bonds, would stabilize the crystal structure. The planar nature of the molecule facilitates these π-π interactions.

Computational Chemistry and Theoretical Investigations of Phenyl 3 Phenylprop 2 Ynoate

Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. For Phenyl 3-phenylprop-2-ynoate, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict its fundamental properties. mdpi.comresearchgate.netnih.gov

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. The resulting geometry provides insights into the planarity and conjugation of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level) This table presents hypothetical data typical for a molecule like this compound to illustrate the output of a DFT geometry optimization.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C≡C1.21
C=O1.22
C-O (Ester)1.35
O-C (Phenyl)1.41
Bond Angles (°) C-C≡C178.5
C-C=O124.0
O=C-O123.5
Dihedral Angle (°) Phenyl Ring - C≡C5.2

Electronic Structure: DFT calculations are used to analyze the electronic properties of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity and a greater potential for intramolecular charge transfer. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.comdergipark.org.tr

Vibrational Frequencies: Theoretical calculation of vibrational frequencies serves to interpret and assign experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, researchers can identify the characteristic vibrational modes of the molecule, such as C≡C stretching, C=O stretching, and phenyl ring vibrations. scispace.com Comparing calculated frequencies with experimental data is a crucial step in validating the computational model. nih.govajchem-a.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical level. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments (e.g., in solution). chemrxiv.org

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: The molecule possesses rotational freedom around its single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying various low-energy conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape might change in different environments. nih.gov

Analyze Intermolecular Interactions: In a condensed phase (liquid or solid), the properties of this compound will be influenced by its interactions with neighboring molecules (either of the same kind or solvent molecules). MD simulations can model these non-covalent interactions, such as van der Waals forces and π-π stacking between phenyl rings, providing a picture of the local molecular organization.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. mdpi.comnih.gov

For reactions involving this compound, such as additions to the alkyne bond or ester hydrolysis, DFT calculations can be employed to:

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Locating this structure is key to understanding the reaction pathway.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is directly related to the reaction rate.

Analyze Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products. researchgate.net

These studies provide a detailed, step-by-step view of how a reaction occurs, which can be difficult to obtain through experimental means alone. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic properties. These theoretical predictions are vital for interpreting experimental spectra and confirming the identity and structure of a synthesized compound. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate calculation of 1H and 13C NMR chemical shifts. dergipark.org.trnih.gov Theoretical chemical shifts are calculated relative to a standard (like tetramethylsilane, TMS) and then compared with experimental values to validate the computed structure.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excitations. nih.gov It can predict the absorption wavelengths (λmax) corresponding to electronic transitions, such as the π→π* transitions expected in a conjugated system like this compound. This helps in understanding the molecule's color and photophysical properties.

Vibrational Spectroscopy (IR & Raman): As mentioned in section 5.1, DFT calculations provide vibrational frequencies and intensities, which can be used to generate theoretical IR and Raman spectra. The agreement between the predicted and experimental spectra serves as strong evidence for the proposed molecular structure. mdpi.com

Studies on Intramolecular Charge Transfer (ICT) and Nonlinear Optical (NLO) Properties

Molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit interesting electronic properties, including Intramolecular Charge Transfer (ICT) and Nonlinear Optical (NLO) activity. researchgate.net

Intramolecular Charge Transfer (ICT): Upon electronic excitation, there can be a significant redistribution of electron density within the molecule. In this compound, the phenyl group and the phenoxy group can act as donor/acceptor moieties bridged by the propynoate (B1239298) linker. Computational analysis of the HOMO and LUMO distributions can reveal the extent of charge transfer during the HOMO→LUMO transition. nih.govacs.org This process is fundamental to the molecule's photophysical behavior, including its fluorescence properties. nih.gov

Nonlinear Optical (NLO) Properties: Materials with large NLO responses are of great interest for applications in optoelectronics and photonics. The NLO properties of a molecule are governed by its response to a strong electromagnetic field. Computationally, the key parameters are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.netdergipark.org.tr DFT calculations can predict these values. A large hyperpolarizability value, often associated with significant ICT character and a small HOMO-LUMO gap, suggests that the molecule could be a good candidate for NLO applications. nih.govresearchgate.net

Table 2: Illustrative Calculated Electronic and NLO Properties for this compound This table presents hypothetical data to illustrate the output of DFT calculations for electronic and NLO properties.

PropertySymbolCalculated ValueUnit
HOMO EnergyEHOMO-6.54eV
LUMO EnergyELUMO-1.89eV
Energy GapΔE4.65eV
Dipole Momentµ2.85Debye
Polarizabilityα25.1 x 10-24esu
First Hyperpolarizabilityβ15.3 x 10-30esu

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or activities of new chemical compounds based on their molecular structure. researchgate.netnih.gov These models establish a mathematical correlation between calculated molecular descriptors and an observed property.

For this compound and its derivatives, a QSPR study would involve:

Creating a Dataset: A series of derivatives would be designed by modifying the substituent groups on the phenyl rings.

Calculating Descriptors: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be constitutional, topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that relates a subset of the most relevant descriptors to the property of interest (e.g., NLO response, reactivity). nih.gov

Validation: The predictive power of the model is rigorously tested to ensure its reliability.

A successful QSPR model can accelerate the discovery of new materials by allowing for the virtual screening of many candidate molecules, guiding synthetic efforts toward the most promising compounds. researchgate.net

Applications of Phenyl 3 Phenylprop 2 Ynoate in Advanced Chemical Synthesis and Materials Science

Phenyl 3-phenylprop-2-ynoate as a Building Block in Complex Heterocyclic Synthesis

The electron-deficient nature of the carbon-carbon triple bond in this compound, enhanced by the electron-withdrawing phenyl ester group, makes it an excellent component in cycloaddition reactions for the construction of complex heterocyclic systems. Heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science, and the use of precursors like this compound offers a direct route to highly functionalized derivatives.

Researchers have demonstrated the utility of related phenylpropiolates in synthesizing a variety of heterocyclic structures. For instance, the reaction of phenyl 3-phenyl-2-propynoate with aldehydes in the presence of specific catalysts can yield functionalized esters, which are precursors to other complex molecules. amazonaws.com The alkyne moiety is particularly reactive towards 1,3-dipoles, such as azides and nitrile oxides, in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocycles like triazoles and isoxazoles, respectively. mdpi.com These reactions often proceed with high regioselectivity, providing a reliable method for synthesizing specifically substituted heterocyclic compounds.

Furthermore, the alkyne can act as a dienophile in Diels-Alder [4+2] cycloadditions with suitable dienes, yielding six-membered rings. The inherent functionality of the resulting cycloadducts, retaining the ester group, allows for subsequent chemical modifications, expanding the molecular diversity accessible from this single building block. The synthesis of various heterocycles, including pyridazinones and other fused systems, often relies on the reactivity of precursors with similar structural motifs. ekb.eg

Table 1: Examples of Heterocyclic Systems Synthesized from Alkyne Precursors

Heterocycle ClassReaction TypeReactant Partner
Isoxazoles[3+2] CycloadditionNitrile Oxides
1,2,3-Triazoles[3+2] CycloadditionOrganic Azides mdpi.com
PyridinesAnnulation1,3-Dicarbonyl compounds
QuinolinesCyclocondensationAnilines
ThiophenesCyclizationSulfur-containing reagents

Utilization in Polymer Chemistry for Novel Polymer Architectures and Cross-linking Applications

In polymer chemistry, this compound serves as a valuable monomer for creating polymers with unique properties and architectures. The presence of the phenyl rings contributes to thermal stability and specific optoelectronic characteristics, while the alkyne and ester groups provide sites for polymerization and post-polymerization modification.

Esters of substituted phenylpropenoic acids, which are structurally similar to this compound, have been successfully copolymerized with common monomers like styrene. chemrxiv.orgresearchgate.netresearchgate.net These copolymerizations, often initiated by radical initiators, allow for the incorporation of the rigid, functional phenylprop-2-ynoate unit into the backbone of commercial polymers. This modification can significantly alter the properties of the base polymer, enhancing its thermal stability, refractive index, and mechanical strength.

The alkyne functionality is particularly useful for creating cross-linked polymer networks. rsc.orgnih.gov Cross-linking is a critical process for improving the durability, chemical resistance, and thermal properties of polymeric materials. mdpi.commdpi.com The triple bond in the this compound unit can undergo various cross-linking reactions, including:

Thermal or UV-induced cyclotrimerization: This reaction connects three alkyne units to form a benzene (B151609) ring, creating a highly stable and rigid cross-link point.

Azide-alkyne "click" chemistry: In polymers containing azide (B81097) functional groups, the alkyne on the this compound unit can react to form triazole linkages, a highly efficient and bio-orthogonal cross-linking method. nih.gov

Diels-Alder reactions: The alkyne can react with pendant diene groups on other polymer chains to form stable six-membered ring cross-links.

These cross-linking strategies enable the design of advanced polymer networks for applications in coatings, adhesives, and high-performance composites.

Development of Advanced Organic Materials Exhibiting Specific Optical or Electronic Properties

The conjugated π-electron system, which extends across the two phenyl rings and the intervening alkyne bridge in this compound, is the basis for its application in advanced organic materials with tailored optical and electronic properties. mdpi.comelsevier.comsemanticscholar.org Molecules with such extended conjugation are known to exhibit interesting behaviors, including nonlinear optical (NLO) activity and semiconductivity.

Incorporating the this compound scaffold into larger polymeric or oligomeric structures can lead to materials with significant third-order NLO properties. researchgate.net These materials are of great interest for applications in photonics and all-optical signal processing. The rigid, linear nature of the diphenylacetylene (B1204595) core helps to ensure a high degree of molecular order in thin films, which is often crucial for maximizing NLO effects. Research on related compounds, such as phenyl-substituted cyanoacrylates, has shown their potential in applications requiring high second-order NLO susceptibilities. researchgate.net

Furthermore, the electronic structure of this compound suggests its potential as a building block for organic semiconductors. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned by chemical modification of the phenyl rings. mdpi.com By polymerizing or incorporating these units into larger conjugated systems, materials suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) could be developed.

Table 2: Potential Properties and Applications of Materials Derived from this compound

PropertyPotential ApplicationUnderlying Structural Feature
Third-Order Nonlinear OpticsAll-Optical Switching, Optical LimitingExtended π-conjugation across diphenylacetylene core researchgate.net
Organic SemiconductorOrganic Field-Effect Transistors (OFETs)Tunable HOMO/LUMO energy levels mdpi.com
High Refractive IndexAnti-reflective coatings, Optical adhesivesHigh density of aromatic rings
Thermal StabilityHigh-performance plastics, compositesRigid, aromatic backbone

Role as a Versatile Precursor in the Synthesis of High-Value Organic Intermediates and Scaffold Systems

Beyond its direct use in materials, this compound is a strategic precursor for the synthesis of a wide range of valuable organic intermediates. The dual reactivity of its alkyne and ester functionalities allows for a multitude of chemical transformations, making it a versatile starting point in multi-step synthetic sequences.

The alkyne group can undergo a variety of addition reactions. For example:

Hydrogenation: The triple bond can be selectively reduced to a double bond (yielding a phenyl 3-phenylpropenoate) or a single bond (yielding a phenyl 3-phenylpropanoate), providing access to different molecular scaffolds.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, can produce β-keto esters, which are themselves important intermediates in organic synthesis.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) yields dihaloalkenes, which can be used in cross-coupling reactions.

Simultaneously, the phenyl ester group can be modified. It can be hydrolyzed to the corresponding carboxylic acid (3-phenylpropiolic acid) or undergo transesterification with other alcohols to generate different esters. This flexibility allows chemists to first build a complex molecular framework using the alkyne and then modify the ester group, or vice versa. This strategic versatility is crucial in the synthesis of complex natural products, pharmaceuticals, and other high-value chemical targets. For example, related compounds like methyl phenylpropiolate are widely used as intermediates in the synthesis of various aromatic compounds.

Design and Synthesis of this compound Derived Ligands and Catalysts

In the field of organometallic chemistry and catalysis, the rigid backbone and defined geometry of the diphenylacetylene unit within this compound make it an attractive scaffold for the design of novel ligands. researchgate.net Ligands play a critical role in controlling the reactivity and selectivity of metal catalysts. nih.gov

By chemically modifying the phenyl rings of this compound, various donor atoms can be introduced to create chelating ligands. For instance, the introduction of phosphine (B1218219) groups (-PR₂), amino groups (-NR₂), or N-heterocyclic carbene (NHC) precursors onto one or both phenyl rings could transform the molecule into a bidentate or polydentate ligand. semanticscholar.orgresearchgate.net The rigidity of the alkyne spacer pre-organizes these donor groups, which can lead to enhanced stability and selectivity in the resulting metal complexes.

Such ligands could find applications in a variety of catalytic transformations, including:

Cross-coupling reactions: Palladium or nickel complexes of these ligands could be effective catalysts for Suzuki, Heck, or Sonogashira coupling reactions.

Asymmetric catalysis: If chiral substituents are introduced onto the ligand backbone, it could be used for enantioselective catalysis, a critical technology in the pharmaceutical industry.

Gold catalysis: The design of ligands is crucial for improving the efficiency of gold-catalyzed reactions, such as the hydration of alkynes. escholarship.org The this compound scaffold offers a framework for developing new ligands for this rapidly expanding field.

The synthesis of these ligands would typically involve standard aromatic substitution reactions on a suitably functionalized precursor to this compound, followed by complexation with a desired metal salt.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.